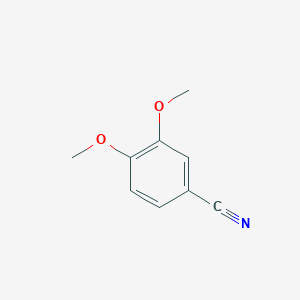

3,4-Dimethoxybenzonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEQIDSFSBWXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942354 | |

| Record name | 3,4-Dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2024-83-1, 23024-83-1 | |

| Record name | 3,4-Dimethoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2024-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Veratronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002024831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxybenzoic acid nitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023024831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxybenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxybenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Veratronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 3,4 Dimethoxybenzonitrile and Its Derivatives

Established Synthetic Pathways for 3,4-Dimethoxybenzonitrile

A variety of methods have been developed for the synthesis of this compound, ranging from oxidative decarboxylation to direct conversion from aldehydes.

A novel and efficient one-step synthesis of this compound involves the oxidative decarboxylation of 3,4-dimethoxyphenylacetic acid. This method utilizes sodium nitrite (B80452) as the nitrogen source and ferric chloride as a catalyst. google.com The reaction proceeds by heating the mixture in an organic solvent, leading to the cleavage of the carbon-carbon bond in the phenylacetic acid and the formation of the nitrile. This approach is advantageous due to the use of inexpensive and readily available starting materials, as well as the low toxicity of the reagents. google.com

Another approach to oxidative decarboxylation of phenylacetic acids involves the use of a copper catalyst with molecular oxygen as the oxidant. organic-chemistry.org This method has been shown to be effective for a range of phenylacetic acids, although specific application to the 3,4-dimethoxy substituted compound is a logical extension. organic-chemistry.org Additionally, hypervalent iodine species, generated in situ from iodobenzene (B50100) and Oxone, can also facilitate the oxidative decarboxylation of phenylacetic acids to the corresponding carbonyl compounds, which could be a precursor to the nitrile. aacmanchar.edu.in Manganese catalysts have also been explored for the decarboxylative oxygenation of carboxylic acids.

Table 1: One-Step Oxidative Decarboxylation of 3,4-Dimethoxyphenylacetic Acid

| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3,4-Dimethoxyphenylacetic acid, Sodium nitrite | Ferric trichloride (B1173362) | DMSO, DMF, 1,4-dioxane, or NMP | 50-70 °C, 5-30 hours | Not specified |

Note: Yields can vary based on specific reaction conditions and the scale of the synthesis.

The Knoevenagel condensation is a primary method for synthesizing (3,4-Dimethoxybenzylidene)malononitrile, a derivative of this compound. This reaction involves the nucleophilic addition of an active hydrogen compound, such as malononitrile, to a carbonyl group, in this case, 3,4-dimethoxybenzaldehyde (B141060), followed by dehydration. smolecule.comresearchgate.net The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or ammonium (B1175870) acetate (B1210297). irphouse.com The presence of electron-donating methoxy (B1213986) groups on the benzaldehyde (B42025) ring generally enhances the reaction rate and yield. smolecule.com Research has explored various catalysts and solvent-free conditions to improve the efficiency and sustainability of this synthesis. smolecule.comnih.gov

Table 2: Knoevenagel Condensation for (3,4-Dimethoxybenzylidene)malononitrile

| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3,4-Dimethoxybenzaldehyde, Malononitrile | Piperidine | Ethanol (B145695) | Not specified | 59-78% | |

| 3,4-Dimethoxybenzaldehyde, Malononitrile | Ammonium acetate | Water | 70°C, 15 min | 83% | irphouse.com |

The synthesis of this compound can also be achieved through the cyanogenation of 3,4-dimethoxy benzyl (B1604629) chloride. This nucleophilic substitution reaction involves reacting 3,4-dimethoxy benzyl chloride with a cyanide salt, such as sodium cyanide or potassium cyanide. google.com The reaction is typically carried out at elevated temperatures. google.com In one documented procedure, 3,4-dimethoxybenzyl alcohol is first halogenated using thionyl chloride to produce 3,4-dimethoxybenzyl chloride, which is then reacted with sodium cyanide to yield 3,4-dimethoxybenzyl cyanide (an isomer of the target compound, also known as 3,4-dimethoxyphenylacetonitrile). ijcea.org It is important to distinguish this product from the desired this compound. Another method describes the reaction of a benzyl chloride compound with potassium ferrocyanide in the presence of a copper salt catalyst. patsnap.com

Table 3: Cyanogenation of 3,4-Dimethoxy Benzyl Chloride

| Reactant | Cyanide Source | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3,4-Dimethoxy Benzyl Chloride | Sodium cyanide or Potassium cyanide | 60-85°C | This compound | Not specified | google.com |

A modern, metal-free approach allows for the direct synthesis of nitriles from aldehydes using N-Boc-O-tosylhydroxylamine (TsONHBoc) as a stable and easy-to-handle nitrogen source. rsc.orgrsc.org This method is advantageous as it avoids the use of toxic metal cyanides and operates under mild conditions. rsc.orgrsc.org The reaction proceeds by treating the aldehyde with TsONHBoc, which in situ generates a reactive nitrogen species, leading to the formation of the corresponding nitrile in excellent yields. rsc.orgrsc.org This method exhibits broad functional group tolerance. rsc.org

Table 4: Metal-Free Nitrile Synthesis from Aldehydes

| Aldehyde | Reagent | Solvent | Conditions | Yield | Reference |

|---|

Several methods exist for the direct conversion of 3,4-dimethoxybenzaldehyde to this compound. One common route involves the dehydration of the corresponding aldoxime. google.com The aldoxime is first formed by reacting 3,4-dimethoxybenzaldehyde with hydroxylamine (B1172632) hydrochloride. asianpubs.org Subsequent dehydration, for instance with acetic anhydride, yields the nitrile.

A rapid, one-pot synthesis under microwave irradiation has also been developed. This method involves mixing 3,4-dimethoxybenzaldehyde and hydroxylamine hydrochloride with anhydrous sodium sulphate or sodium bicarbonate and irradiating the mixture. asianpubs.orgumich.edu This environmentally friendly approach provides high yields in a short reaction time. asianpubs.org Another method for this conversion is the Schmidt reaction, using azidotrimethylsilane (B126382) (TMSN₃) in the presence of a strong acid like triflic acid (TfOH). mdpi.com

Table 5: Synthesis of this compound from 3,4-Dimethoxybenzaldehyde

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Aldoxime Dehydration | 1. Hydroxylamine hydrochloride 2. Acetic anhydride | Not specified | Not specified | |

| Microwave-assisted | Hydroxylamine hydrochloride, Na₂SO₄ or NaHCO₃ | Microwave irradiation (560 W) | 85% (with Na₂SO₄), 93% (with NaHCO₃) | asianpubs.orgumich.edu |

Synthesis of Halogenated this compound Derivatives

The synthesis of halogenated derivatives of this compound can be approached by introducing halogen atoms onto the aromatic ring of either the starting materials or the final product. While direct halogenation of this compound is a possibility, a more common strategy involves using halogenated precursors. For instance, halogenated benzaldehydes can be used in the synthetic routes described above, such as the Knoevenagel condensation or the conversion of aldehydes to nitriles.

The synthesis of halogenated tetrahydropyrimidine (B8763341) derivatives, which involves the reaction of halogenated benzaldehydes, demonstrates the feasibility of incorporating halogens at the aldehyde stage. mdpi.com Similarly, the synthesis of halogenated triazene (B1217601) derivatives from halogenated anilines showcases a strategy of using pre-halogenated starting materials. analis.com.my These approaches suggest that halogenated this compound derivatives could be synthesized by employing appropriately halogenated 3,4-dimethoxybenzaldehydes or other suitable precursors in the established synthetic pathways.

Synthesis of 2-Chloro-3,4-dimethoxybenzonitrile

2-Chloro-3,4-dimethoxybenzonitrile is a halogenated derivative of this compound. Information regarding its specific synthesis is available, though detailed reaction parameters are proprietary to chemical suppliers. vwr.combldpharm.com The introduction of a chlorine atom at the 2-position of the benzene (B151609) ring modifies the electronic and steric properties of the molecule, making it a valuable building block for further chemical synthesis.

Synthesis of 2-Bromo-4,5-dimethoxybenzonitrile (B10985)

The synthesis of 2-bromo-4,5-dimethoxybenzonitrile often starts from 3,4-dimethoxybenzaldehyde. google.comgoogle.com A common method involves the bromination of 3,4-dimethoxybenzaldehyde with bromine in acetic acid to produce 2-bromo-4,5-dimethoxybenzaldehyde (B182550). google.comgoogle.com This intermediate is then converted to the final nitrile product. One patented method describes dissolving the 2-bromo-4,5-dimethoxybenzaldehyde and acetonitrile (B52724) in an organic solvent, followed by a catalytic reaction to precipitate the desired 2-bromo-4,5-dimethoxybenzonitrile. google.com

| Starting Material | Reagents | Product | Yield | Reference |

| 3,4-Dimethoxybenzaldehyde | 1. Br2, Acetic Acid; 2. Acetonitrile, Catalyst | 2-Bromo-4,5-dimethoxybenzonitrile | High | google.com |

Derivatization Strategies and Functional Group Transformations

The functional groups of this compound offer various possibilities for derivatization, allowing for the creation of a diverse range of compounds.

Reactions for the Formation of 3,4-Dihydroxybenzonitrile (B93048) from this compound

The conversion of this compound to 3,4-dihydroxybenzonitrile involves the cleavage of the two methoxy ether bonds. This demethylation is a critical transformation. One reported method utilizes lithium diisopropylamide (LDA) as a demethylating agent in tetrahydrofuran, catalyzed by dimethyl imidazole (B134444) diketone, achieving a yield of up to 94%. google.comgoogle.com Another approach involves high-temperature demethylation in dimethylimidazolidinone, which yields 63% of 3,4-dihydroxybenzonitrile along with a 23% yield of the partially demethylated product, 3-hydroxy-4-methoxybenzonitrile (B193458). google.com

| Starting Material | Reagents | Product | Yield | Reference |

| This compound | Lithium diisopropylamide, Dimethyl imidazole diketone, Tetrahydrofuran | 3,4-Dihydroxybenzonitrile | 94% | google.comgoogle.com |

| This compound | Dimethylimidazolidinone (high temp) | 3,4-Dihydroxybenzonitrile | 63% | google.com |

Nitrile Group Transformations in this compound Framework

The nitrile group in this compound is a versatile functional handle that can be transformed into other important chemical moieties. Nitriles are well-established precursors for the synthesis of amides, amines, esters, and carboxylic acids. asianpubs.orgrsc.org For instance, the hydrolysis of the nitrile group under acidic or basic conditions can yield the corresponding carboxylic acid, 3,4-dimethoxybenzoic acid. Enzymatic hydrolysis offers a milder alternative. The use of microorganisms like Rhodococcus rhodochrous can convert nitriles to amides and subsequently to carboxylic acids under very mild conditions. psu.edu This biocatalytic approach is often highly selective. psu.edu

Methoxyl Group Modifications and Demethylation Reactions

Selective demethylation of one of the two methoxy groups in this compound can be achieved using specific reagents. For example, treatment with sodium methoxide (B1231860) and 1-dodecanethiol (B93513) in N,N-dimethylformamide at 100°C results in selective demethylation, with a preference for the methoxy group para to the electron-withdrawing nitrile substituent. mdma.chsciencemadness.org This reaction yields a mixture of 3-hydroxy-4-methoxybenzonitrile (17%) and 4-hydroxy-3-methoxybenzonitrile (B1293924) (83%). mdma.chsciencemadness.org Another method for demethylation involves using 3-mercaptopropionic acid and potassium carbonate in dimethylacetamide at 150°C. googleapis.com

| Starting Material | Reagents | Products | Yields | Reference |

| This compound | Sodium methoxide, 1-Dodecanethiol, DMF, 100°C | 3-Hydroxy-4-methoxybenzonitrile | 17% | mdma.chsciencemadness.org |

| 4-Hydroxy-3-methoxybenzonitrile | 83% | mdma.chsciencemadness.org |

Advanced Synthetic Techniques and Reaction Optimization

Modern synthetic chemistry continuously seeks to improve reaction efficiency, selectivity, and environmental friendliness. For the synthesis of nitriles from aldehydes, several advanced techniques have been developed. One-pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride can be achieved using anhydrous sodium sulphate and sodium bicarbonate in a dry media under microwave irradiation, offering a rapid and facile method. asianpubs.orgumich.edu For the conversion of aldehydes to nitriles, an iodine-catalyzed oxidative process using ammonium acetate as the nitrogen source and tert-butyl hydroperoxide (TBHP) as the oxidant provides a simple and efficient method under mild conditions. rsc.org Furthermore, the Schmidt conversion of aldehydes to nitriles can be improved by using azidotrimethylsilane in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542), which can be applied to the synthesis of this compound from 3,4-dimethoxybenzaldehyde. mdpi.com

Mechanistic Investigations of this compound Synthesis

The synthesis of this compound has been approached through various chemical pathways, each with distinct mechanistic features. Investigations into these mechanisms provide fundamental insights into the reaction dynamics, intermediates, and factors influencing product yield and purity.

One prominent method involves the conversion of 3,4-dimethoxybenzaldehyde to this compound. A common route is the dehydration of the corresponding aldoxime. google.com This process begins with the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine to form 3,4-dimethoxybenzaldehyde oxime. Subsequent dehydration of this oxime intermediate, often facilitated by a dehydrating agent, yields the final nitrile product. google.com

Another pathway is the Schmidt reaction, which converts an aldehyde directly to a nitrile. For instance, the reaction of 3,4-dimethoxybenzaldehyde with azidotrimethylsilane (TMSN₃) in the presence of a catalyst like triflic acid (TfOH) has been described. mdpi.com Mechanistically, this reaction is thought to proceed through the formation of an azidohydrin intermediate, which then undergoes rearrangement and elimination of nitrogen gas (N₂) to form the nitrile. The use of a strong hydrogen-bond-donating solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can facilitate the reaction with lower catalyst loading. mdpi.com

A novel approach utilizes 3,4-dimethoxyphenylacetic acid as a starting material, reacting it with sodium nitrite and a ferric chloride catalyst. google.com A key mechanistic aspect of this process is the cleavage of a high-energy carbon-carbon bond. It is proposed that the ferric trichloride catalyst interacts with sodium nitrite to release a nitric oxide active intermediate. This reactive species facilitates the breaking of the C-C bond in the phenylacetic acid derivative, leading to the one-step formation of this compound. google.com This method circumvents the use of more toxic reagents and starts from a readily available and inexpensive raw material. google.com

The table below summarizes the key mechanistic features of selected synthetic routes.

| Starting Material | Reagents/Catalyst | Key Mechanistic Feature | Ref |

| 3,4-Dimethoxybenzaldehyde | 1. Hydroxylamine2. Dehydrating Agent | Formation and subsequent dehydration of an aldoxime intermediate. | google.com |

| 3,4-Dimethoxybenzaldehyde | Azidotrimethylsilane, Triflic Acid | Schmidt reaction proceeding through an azidohydrin intermediate with N₂ elimination. | mdpi.com |

| 3,4-Dimethoxyphenylacetic Acid | Sodium Nitrite, Ferric Chloride | Catalyst-mediated release of a nitric oxide intermediate that facilitates C-C bond cleavage. | google.com |

| 2-Bromo-3,4-dimethoxybenzaldehyde | 1. Wittig Reagent2. Copper(I) Cyanide | Wittig olefination followed by a Rosenmund–von Braun type cyanation reaction. | oncotarget.com |

| Halogenated Benzenes | Cyanide Source, Transition Metal Catalyst | Transition-metal catalyzed nucleophilic substitution of the halide with a cyanide group. | google.com |

Further mechanistic studies have explored nickel-catalyzed reactions for nitrile synthesis, where preliminary investigations suggest that for certain substrates, the oxidative addition step is facilitated by an anionic ligand and the reductive elimination step is reversible. scholaris.ca

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of this compound. mdpi.comacs.org These approaches aim to improve the sustainability of the synthesis by considering factors such as atom economy, solvent selection, energy consumption, and the use of renewable feedstocks. longdom.org

A significant green approach involves the selection of safer and more environmentally benign starting materials and reagents. A patented method highlights the use of 3,4-dimethoxyphenylacetic acid, which is described as a cheap and easily obtainable raw material, in combination with sodium nitrite, a low-toxicity nitrogen source. google.com This process avoids highly toxic cyanide compounds often used in traditional cyanation reactions like the Sandmeyer and Rosenmund-von Braun reactions. google.comrsc.org

Solvent selection is a cornerstone of green chemistry, as solvents can account for a large percentage of the mass and environmental impact of a chemical process. acs.org The development of syntheses in greener solvents like water or ethanol is a key objective. For example, an iodine-catalyzed oxidative conversion of various aldehydes to nitriles has been developed using ethanol as the solvent and tert-butyl hydroperoxide (TBHP) as the oxidant, presenting a more environmentally friendly system. rsc.org Research has also demonstrated one-pot conversions of aldehydes to aryl nitriles using water as the solvent to minimize pollution, confirming the formation of an aldoxime intermediate during the reaction. lookchem.com The use of solvent-free, or neat, reaction conditions represents another important green strategy to reduce waste and environmental impact. mdpi.com

The following table outlines several green chemistry principles and their application in the synthesis of nitriles, including this compound.

| Green Chemistry Principle | Application in Nitrile Synthesis | Example/Benefit | Ref |

| Use of Safer Solvents | Replacing hazardous organic solvents with water, ethanol, or ionic liquids. | Iodine-catalyzed conversion of aldehydes to nitriles in ethanol; one-pot synthesis in water to minimize pollution. | rsc.orglookchem.comresearchgate.net |

| Use of Renewable Feedstocks | Utilizing biomass-derived chemicals instead of petroleum-based starting materials. | Lignin, a complex polymer abundant in biomass, can be a source for aromatic compounds like this compound. | rsc.org |

| Catalysis | Employing catalysts to enable reactions under milder conditions, reducing energy use and waste. | Use of ferric chloride or iodine catalysts allows for high efficiency under moderate temperatures. | google.comrsc.org |

| Designing Safer Chemicals | Choosing less toxic reagents and designing synthetic routes to avoid hazardous intermediates. | Using sodium nitrite instead of highly toxic metal cyanides as the nitrogen source. | google.com |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | One-pot syntheses that combine multiple steps without isolating intermediates improve overall efficiency. | lookchem.com |

| Pollution Prevention | Analyzing processes in real-time to prevent the formation of byproducts and pollutants. | Process analytical chemistry can be applied to monitor reaction progress and control conditions. | acs.org |

Furthermore, process intensification, such as using continuous flow reactors, can contribute to greener production by offering better control over reaction parameters, improving safety, and potentially increasing yield. google.com The overarching goal of these green chemistry approaches is to develop synthetic routes to this compound that are not only efficient and economical but also safer and more sustainable for human health and the environment. mdpi.com

Iii. Reaction Mechanisms and Reactivity Studies of 3,4 Dimethoxybenzonitrile

Electrophilic Aromatic Substitution Reactions on the 3,4-Dimethoxybenzonitrile Ring

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two methoxy (B1213986) groups. These groups direct incoming electrophiles primarily to the positions ortho and para to them. The nitrile group, being an electron-withdrawing group, is a deactivator and directs incoming groups to the meta position. The powerful activating influence of the two methoxy substituents generally overrides the deactivating effect of the nitrile group.

The positions available for substitution are C-2, C-5, and C-6.

C-2: Ortho to the C-3 methoxy group.

C-5: Ortho to the C-4 methoxy group and meta to the C-3 methoxy and C-1 nitrile groups.

C-6: Ortho to the C-3 methoxy group and para to the C-4 methoxy group.

The combined directing effects strongly favor substitution at the C-6 and C-2 positions. Experimental evidence confirms that halogenation, such as iodination, can occur selectively. For instance, 2-iodo-3,4-dimethoxybenzonitrile (B13010080) is a known compound, indicating that electrophilic attack is feasible at the C-2 position. cymitquimica.comgoogle.com Similarly, related structures like isovanillin (B20041) undergo regioselective bromination at the position equivalent to C-2 of this compound. oncotarget.com While specific studies on the nitration or alkylation of this compound are not extensively detailed in the provided literature, the general principles of electrophilic substitution on polysubstituted benzene rings apply.

| Reaction Type | Reagents | Predicted Major Product(s) | Controlling Factors |

|---|---|---|---|

| Halogenation (e.g., Iodination) | I₂ / Oxidizing Agent | 2-Iodo-3,4-dimethoxybenzonitrile | Strong activation by the C-3 methoxy group directs the electrophile to the ortho position (C-2). |

| Nitration | HNO₃ / H₂SO₄ | 6-Nitro-3,4-dimethoxybenzonitrile and/or 2-Nitro-3,4-dimethoxybenzonitrile | The C-6 position is activated by both methoxy groups (ortho and para), making it highly susceptible to attack. The C-2 position is also strongly activated. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 6-Acyl-3,4-dimethoxybenzonitrile | The powerful ortho, para-directing effect of the methoxy groups dictates the regioselectivity, typically favoring the least sterically hindered activated position. |

Nucleophilic Reactions Involving the Nitrile Group and Aromatic Ring

Nucleophilic attack can occur at two distinct sites on the this compound molecule: the electrophilic carbon of the nitrile group or the aromatic ring itself.

Reactions of the Nitrile Group: The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack, leading to a variety of important transformations. chemistrysteps.com The most common of these is hydrolysis, which can be catalyzed by acid, base, or enzymes.

Biocatalytic hydrolysis offers a mild and highly selective method for converting nitriles to amides or carboxylic acids. csir.co.zapsu.edu Studies using whole-cell systems of Rhodococcus rhodochrous have demonstrated the efficient transformation of this compound. The nitrile hydratase enzyme within these microorganisms hydrates the nitrile to 3,4-dimethoxybenzamide (B75079), which can then be further hydrolyzed to 3,4-dimethoxybenzoic acid by an associated amidase enzyme. psu.edu The broad substrate range of these nitrile hydratase systems allows for the effective hydrolysis of various aromatic nitriles, including this compound. csir.co.za

| Biocatalyst System | Substrate | Product(s) | Conversion/Yield | Reference |

|---|---|---|---|---|

| Rhodococcus sp. AJ270 | This compound | 3,4-Dimethoxybenzamide and 3,4-Dimethoxybenzoic acid | High conversion to amide, followed by efficient hydrolysis to the acid. | psu.edu |

| Various Nitrilase/Nitrile Hydratase Preparations | This compound | Hydrolysis products (amide/acid) | Activity observed in nitrile hydratase systems and some nitrilase preparations. | csir.co.za |

Beyond hydrolysis, the nitrile group can be reduced to a primary amine, (3,4-dimethoxyphenyl)methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com

Nucleophilic Aromatic Substitution (SNAr): Typically, nucleophilic aromatic substitution requires the presence of strong electron-withdrawing groups to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org The electron-donating methoxy groups on this compound disfavor a standard thermal SNAr reaction. However, substitution can be induced under photochemical conditions (photo-SNAr). cas.cz Ultraviolet irradiation of this compound in the presence of nucleophiles like hydroxide (B78521) (OH⁻) or cyanide (CN⁻) leads to the displacement of one of the methoxy groups. cas.cz The regioselectivity of this reaction is highly dependent on the nucleophile used. cas.cz

More recently, a cation radical-accelerated nucleophilic aromatic substitution (CRA-SₙAr) has been developed, where a photoredox catalyst facilitates the ipso-cyanation of methoxyarenes. nsf.govacs.org In this process, this compound can act as a model substrate, where a methoxy group is displaced by a cyanide nucleophile under mild, light-induced conditions. nsf.govacs.org

Radical Reactions and Single Electron Transfer Processes

The electron-rich nature of the 3,4-dimethoxybenzene core makes it a suitable substrate for reactions initiated by single electron transfer (SET). A prominent example is the cation radical-accelerated nucleophilic aromatic substitution (CRA-SₙAr) mentioned previously. nsf.govacs.org

The mechanism of this photoredox-catalyzed reaction involves the following key steps:

Single Electron Transfer (SET): The this compound substrate, being electron-rich, undergoes a single electron transfer to a highly oxidizing acridinium (B8443388) photoredox catalyst upon irradiation with light. This generates a cation radical of the this compound.

Nucleophilic Attack: A nucleophile, such as cyanide (from a source like acetone (B3395972) cyanohydrin), attacks the cation radical. This attack can occur at a carbon bearing a methoxy group (ipso-substitution) or at an unsubstituted carbon (C-H functionalization). nsf.govacs.org

Rearomatization: The resulting radical intermediate is then reduced by the reduced form of the photocatalyst, regenerating the catalyst and yielding the final substituted product after loss of the methoxy group.

Transition Metal-Catalyzed Reactions and Cross-Coupling Methodologies

The functional groups of this compound allow it to participate in a variety of transition metal-catalyzed reactions. These can involve either the nitrile group or the aromatic ring, often after modification.

Reactions at the Nitrile Group: The nitrile group can undergo cycloaddition reactions with other molecules, catalyzed by transition metals. For example, organonitriles can react with azides in the presence of transition metal catalysts to form tetrazole rings. sioc-journal.cn This type of transformation provides a route to highly functionalized heterocyclic compounds from simple nitrile precursors.

Reactions at the Aromatic Ring: While the C-H bonds of the aromatic ring can be activated directly, a more common strategy for cross-coupling involves the use of a halogenated derivative of this compound. For instance, 2-iodo-3,4-dimethoxybenzonitrile can serve as a substrate in classic cross-coupling reactions. cymitquimica.com These methodologies are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

| Reaction Type | Substrate | Catalyst/Reagents | Product Type | Description |

|---|---|---|---|---|

| Suzuki Coupling | 2-Iodo-3,4-dimethoxybenzonitrile | Pd catalyst, Boronic acid (R-B(OH)₂), Base | 2-Aryl-3,4-dimethoxybenzonitrile | Forms a new C-C bond by coupling the aromatic ring with another aryl group. |

| Heck Coupling | 2-Iodo-3,4-dimethoxybenzonitrile | Pd catalyst, Alkene, Base | 2-Alkenyl-3,4-dimethoxybenzonitrile | Forms a new C-C bond by coupling the aromatic ring with an alkene. |

| Tetrazole Synthesis | This compound | Transition metal catalyst (e.g., Cd(II), Zn(II)), Sodium Azide (NaN₃) | 5-(3,4-Dimethoxyphenyl)tetrazole | A [2+3] cycloaddition reaction involving the nitrile group to form a five-membered heterocyclic ring. sioc-journal.cn |

Chemo-, Regio-, and Stereoselectivity in this compound Transformations

Selectivity is a critical aspect of the reactions involving the multifunctional this compound.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another.

Enzymatic Hydrolysis: Biotransformations using Rhodococcus species exhibit excellent chemoselectivity, hydrating the nitrile group to an amide without affecting the methoxy groups or the aromatic ring. psu.edu

Radical Cyanation: In photoredox-catalyzed reactions, a key chemoselective choice is between C-O bond cleavage (ipso-substitution) and C-H bond functionalization. nsf.govacs.org Research has shown that in the absence of a terminal oxidant, the reaction pathway is steered towards the ipso-substitution product, demonstrating a controllable chemoselectivity. acs.org

Regioselectivity: Regioselectivity concerns the position at which a reaction occurs on the aromatic ring.

Electrophilic Substitution: As discussed in section 3.1, the strong ortho, para-directing methoxy groups dominate, directing electrophiles to the C-2 and C-6 positions.

Nucleophilic Aromatic Photosubstitution: This reaction shows remarkable, nucleophile-dependent regioselectivity. cas.cz UV irradiation with the OH⁻ anion leads exclusively to substitution at the C-3 position (displacement of the meta-methoxy group). In contrast, reaction with the CN⁻ anion results in the C-4 substituted product (displacement of the para-methoxy group) as the major isomer. cas.cz

Cation-Radical Cyanation: Computational models have been developed to predict the regioselectivity of photoredox cyanation, successfully predicting the outcomes for related substrates. acs.org

| Reaction Type | Conditions/Reagents | Major Site of Attack | Product | Reference |

|---|---|---|---|---|

| Electrophilic Substitution (Iodination) | I₂ / Oxidizer | C-2 | 2-Iodo-3,4-dimethoxybenzonitrile | google.com |

| Nucleophilic Aromatic Photosubstitution | UV light, OH⁻ | C-3 | 3-Hydroxy-4-methoxybenzonitrile (B193458) | cas.cz |

| UV light, CN⁻ | C-4 | 4-Cyano-2-methoxybenzonitrile | cas.cz |

Stereoselectivity: Stereoselectivity is relevant in reactions that create or modify a chiral center. For many reactions of this compound, such as hydrolysis or aromatic substitution, no new stereocenter is formed on the substrate itself. However, the broader field of nitrile biotransformation shows that nitrile hydratases and nitrilases can exhibit high stereoselectivity when acting on racemic nitrile substrates that possess a chiral center. csir.co.za While not directly demonstrated for this compound, this principle is a key feature of the enzyme systems capable of acting upon it.

V. Applications of 3,4 Dimethoxybenzonitrile As a Building Block in Complex Molecule Synthesis

Precursor in Pharmaceutical Compound Synthesis

3,4-Dimethoxybenzonitrile is a crucial intermediate in the creation of various pharmaceutical compounds. rokchem.co.uk Its chemical structure allows for the construction of diverse molecular frameworks, leading to the development of new therapeutic agents.

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and this compound plays a significant role in this area.

Benzimidazoles: These compounds can be synthesized through the condensation of o-phenylenediamine (B120857) with aldehydes. semanticscholar.org While direct use of this compound isn't the primary route, its derivatives, such as 3,4-dimethoxybenzaldehyde (B141060), which can be formed from the nitrile, are key reactants in forming the benzimidazole (B57391) core. researchgate.net Various catalytic systems, including bismuth nitrate (B79036) and erbium (III) trifluoromethanesulfonate, have been employed to facilitate these reactions under mild and environmentally friendly conditions. beilstein-journals.org

Benzothiazoles: The synthesis of benzothiazoles often involves the condensation of 2-aminothiophenols with various carbonyl compounds or nitriles. mdpi.com this compound can be utilized in copper-catalyzed reactions with 2-aminobenzenethiols to produce 2-substituted benzothiazoles. mdpi.com Other methods include the reaction of 2-aminothiophenol (B119425) with aldehydes derived from this compound. ijpbs.com

Benzoxazoles: Similar to benzimidazoles and benzothiazoles, benzoxazoles are typically formed by the condensation of 2-aminophenols with aldehydes or carboxylic acids. organic-chemistry.orgresearchgate.net The conversion of this compound to the corresponding aldehyde allows for its incorporation into the benzoxazole (B165842) scaffold. mdpi.com Sustainable methods using microwave assistance, ultrasound, and deep eutectic solvents have been developed for these syntheses. mdpi.com

| Heterocyclic Compound | General Synthetic Approach | Role of this compound |

| Benzimidazoles | Condensation of o-phenylenediamine with aldehydes. semanticscholar.org | Precursor to 3,4-dimethoxybenzaldehyde. researchgate.net |

| Benzothiazoles | Condensation of 2-aminothiophenols with nitriles or aldehydes. mdpi.com | Direct reactant or precursor to the corresponding aldehyde. mdpi.comijpbs.com |

| Benzoxazoles | Condensation of 2-aminophenols with aldehydes or carboxylic acids. organic-chemistry.orgresearchgate.net | Precursor to 3,4-dimethoxybenzaldehyde. mdpi.com |

Derivatives of this compound have shown significant promise in the development of anti-cancer agents. One notable example is (3,4-Dimethoxybenzylidene)malononitrile , which is synthesized through the Knoevenagel condensation of 3,4-dimethoxybenzaldehyde (derivable from this compound) with malononitrile.

This compound and its derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG-2), and colon cancer. derpharmachemica.com The proposed mechanism of action involves the induction of apoptosis (programmed cell death) through the stabilization of microtubules and the generation of reactive oxygen species (ROS). Further derivatization of (3,4-Dimethoxybenzylidene)malononitrile has led to the synthesis of novel pyrazole (B372694) and pyrimidine (B1678525) derivatives with enhanced anti-cancer activity. derpharmachemica.com

Noscapine (B1679977), a naturally occurring alkaloid, has gained attention for its anti-cancer properties with low toxicity. nih.govoncotarget.com However, its potency is limited, leading to the development of more effective analogues. This compound serves as a key starting material in the synthesis of some of these analogues.

The synthesis of noscapine analogues often involves multi-step processes where the dimethoxy-substituted aromatic ring, derivable from this compound, is a crucial component of the final structure. researchgate.net Modifications at various positions on the noscapine scaffold have yielded second and third-generation analogues with improved cytotoxicity and tubulin-binding affinity compared to the parent compound. nih.govplos.org For instance, some novel analogues have shown significantly lower IC50 values against breast cancer cell lines. nih.govoncotarget.com

| Noscapine Analogue Generation | Key Structural Modifications | Improvement over Noscapine |

| First Generation | Modifications on the isoquinoline (B145761) ring system. plos.org | Superior anti-cancer activity. plos.org |

| Second Generation | Modifications on the benzofuranone ring system. nih.gov | Better anti-proliferative activity. nih.gov |

| Third Generation | Modifications to the substituents on the isoquinoline nitrogen. oncotarget.complos.org | Higher tubulin binding affinity and potent cytotoxicity. plos.org |

Role in Agrochemical and Specialty Chemical Production

This compound is a valuable intermediate in the production of agrochemicals and specialty chemicals. rokchem.co.uklookchem.com In the agrochemical industry, it can be a precursor for synthesizing herbicides and pesticides. chemimpex.com Its derivatives are also used in the formulation of more effective and potentially environmentally friendlier crop protection agents. chemimpex.com In the realm of specialty chemicals, it contributes to the production of dyes and pigments. lookchem.com

Utilization in Material Science for Novel Material Development

In the field of material science, this compound and its derivatives are utilized in the development of novel materials. For instance, derivatives of the related compound 2-amino-4,5-dimethoxybenzonitrile (B182473) are investigated as co-initiators in cationic photopolymerization processes, which can enhance the properties of polymers. Furthermore, certain derivatives exhibit fluorescent properties, making them suitable for use as sensors in polymer applications. The incorporation of such compounds into polymers can lead to advanced materials with specific optical or conductive properties. lookchem.com

Intermediate in the Synthesis of 3,4-Dimethoxyphenylethylamine

This compound can serve as an intermediate in the synthesis of 3,4-Dimethoxyphenylethylamine (DMPEA). A patented production method describes the generation of 3,4-dimethoxybenzyl cyanide from 3,4-dimethoxybenzyl chloride, which is then subjected to catalytic ammoniation and hydrogenation to yield 3,4-dimethoxyphenylethylamine. google.com While the patent starts from 3,4-dihydroxybenzyl chloride, the core transformation from the benzonitrile (B105546) to the phenylethylamine is a key step. DMPEA is an important intermediate for synthesizing pharmaceuticals like the alkaloid Fibrauretin and tetrahydropalmatine. google.com

Vi. Advanced Analytical and Spectroscopic Characterization Techniques for 3,4 Dimethoxybenzonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3,4-Dimethoxybenzonitrile. researchgate.net Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as distinct signals in the downfield region. rsc.org The proton at position 2, being ortho to the electron-withdrawing nitrile group, is the most deshielded. The protons at positions 5 and 6 show characteristic splitting patterns due to coupling with their neighbors. The six protons of the two methoxy (B1213986) groups typically appear as two sharp singlets in the upfield region of the spectrum. rsc.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon of the nitrile group (C≡N) appears in a characteristic downfield region. The quaternary carbons of the aromatic ring attached to the methoxy groups and the nitrile group are also readily identified, as are the protonated carbons of the benzene (B151609) ring and the carbons of the methoxy groups. rsc.org

NMR spectroscopy is also a powerful tool for assessing the purity of this compound. uts.edu.ausigmaaldrich.com The presence of signals from impurities can be readily detected, and their integration relative to the signals of the main compound can provide a quantitative measure of purity. icm.edu.pl

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃ rsc.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | 7.09-7.10 | - |

| H-5 | 6.92 (d, J = 8.0 Hz) | - |

| H-6 | 7.09-7.10 | - |

| 3-OCH₃ | 3.92 (s) | 56.0 |

| 4-OCH₃ | 3.95 (s) | 55.7 |

| C-1 | - | 105.8 |

| C-2 | - | 98.5 |

| C-3 | - | 162.9 |

| C-4 | - | 164.7 |

| C-5 | - | 93.9 |

| C-6 | - | 134.9 |

| C≡N | - | 117.0 |

Note: Chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS). d = doublet, s = singlet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and study the fragmentation pattern of this compound. chemyx.com In a typical electron ionization (EI) mass spectrum, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙), which corresponds to the molecular weight of the compound. For this compound (C₉H₉NO₂), the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 163. doi.org

The molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. libretexts.org The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules or radicals. libretexts.orgmiamioh.edu For this compound, characteristic fragments may arise from the loss of a methyl group (-CH₃), a methoxy group (-OCH₃), or carbon monoxide (-CO). The stability of the resulting fragments, such as acylium ions, often dictates the most prominent peaks in the mass spectrum. libretexts.org

Table 2: Potential Fragmentation Peaks in the Mass Spectrum of this compound

| m/z | Possible Fragment | Loss from Molecular Ion |

| 163 | [C₉H₉NO₂]⁺˙ (Molecular Ion) | - |

| 148 | [C₈H₆NO₂]⁺ | -CH₃ |

| 132 | [C₈H₆NO]⁺ | -OCH₃ |

| 104 | [C₇H₆N]⁺ | -OCH₃, -CO |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. utdallas.edu The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds. specac.com

The most prominent and diagnostic peak in the IR spectrum is the sharp and strong absorption corresponding to the C≡N (nitrile) stretching vibration, which typically appears in the range of 2220-2260 cm⁻¹. rsc.org The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.czlibretexts.org The C-O stretching vibrations of the two methoxy groups give rise to strong absorptions, typically in the 1250-1000 cm⁻¹ region. vscht.cz The C-H bending vibrations of the aromatic ring can also be observed in the fingerprint region (below 1000 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies for this compound rsc.org

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| C≡N (Nitrile) | Stretching | 2225 |

| Aromatic C-H | Stretching | ~3000-3100 |

| Aliphatic C-H (in OCH₃) | Stretching | ~2847-2923 |

| Aromatic C=C | Stretching | ~1506-1602 |

| C-O (Methoxy) | Stretching | ~1022-1215 |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproduct Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for assessing the purity of this compound and identifying any byproducts from its synthesis. chemyx.comwho.int

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. chemyx.comgcms.cz By using a suitable column and mobile phase, this compound can be effectively separated from starting materials, intermediates, and other impurities. epo.org A detector, often a UV-Vis detector, quantifies the amount of each component, allowing for the determination of the purity of the main compound.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. who.int In GC, the sample is vaporized and separated based on its volatility and interaction with a stationary phase in a capillary column. rsc.org The separated components then enter the mass spectrometer, which provides their mass spectra. This allows for the confident identification of not only this compound but also any volatile byproducts that may be present, even in trace amounts. ku.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. youtube.com This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov While a specific crystal structure for this compound itself is not readily found in the provided search results, the technique has been applied to similar and related structures. irphouse.comnih.govcanada.ca

If a suitable single crystal of this compound were grown, X-ray diffraction analysis would provide accurate bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This information is invaluable for understanding the molecule's conformation and packing in the solid state, which can influence its physical properties. The process involves solving the phase problem from the diffraction data to generate an electron density map, from which the atomic positions can be determined. nih.gov

Q & A

Q. What are the key synthetic methodologies for 3,4-Dimethoxybenzonitrile, and how can reaction conditions be optimized?

this compound (CAS 2024-83-1) is typically synthesized via cyanation of halogenated precursors or methoxylation of nitrile-containing intermediates. For example, nucleophilic substitution of 3,4-dimethoxybromobenzene with a cyanide source (e.g., CuCN or NaCN) under reflux conditions can yield the target compound. Optimization involves controlling temperature (80–120°C), solvent polarity (e.g., DMF or DMSO), and catalyst selection (e.g., Pd for cross-coupling) to minimize byproducts like dehalogenated or over-methoxylated species . Purity validation via HPLC or GC-MS is critical, as residual solvents or unreacted precursors may interfere with downstream applications.

Q. How should researchers characterize the structural identity and purity of this compound?

- Spectroscopic Analysis : Use H/C NMR to confirm methoxy (-OCH) and nitrile (-C≡N) group positions. Compare chemical shifts with analogous compounds (e.g., 3,5-dimethoxybenzonitrile, δH ~3.8 ppm for methoxy) .

- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%, as reported in commercial samples) .

- Crystallography : While no direct data exists for this compound, X-ray diffraction of its isomer (2,5-dimethoxybenzonitrile) reveals a monoclinic lattice (space group P2/n), suggesting similar packing behaviors for structural analogs .

Advanced Research Questions

Q. How do electronic effects of methoxy substituents influence the reactivity of this compound in cross-coupling reactions?

The electron-donating methoxy groups at the 3- and 4-positions activate the aromatic ring toward electrophilic substitution but may deactivate nitrile-directed metalation. For Suzuki-Miyaura coupling, the nitrile group can act as a directing group, but steric hindrance from methoxy substituents may reduce catalytic efficiency. Computational studies (DFT) are recommended to map charge distribution and predict regioselectivity in functionalization .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting of methoxy peaks) may arise from conformational isomerism or solvent effects. Strategies include:

- Variable-Temperature NMR : To identify dynamic rotational barriers in sterically hindered derivatives.

- Isotopic Labeling : Use N-labeled nitriles to trace coupling patterns.

- Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., 2,5-dimethoxybenzonitrile, where crystallographic data validates bond angles and torsional strain) .

Research Gaps and Future Directions

- Synthetic Limitations : Current routes lack optimization for scalability. Green chemistry approaches (e.g., photocatalytic cyanation) remain unexplored .

- Applications : Potential as a ligand in coordination chemistry or precursor for agrochemicals requires validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.